methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride

Antituberculosis drug discovery Spirocyclic building blocks MmpL3 inhibitors

Researchers targeting MmpL3 in M. tuberculosis require spirocyclic building blocks with balanced lipophilicity for fragment screening and lead optimization. This 2-carboxylate hydrochloride (CAS 2470439-09-7, MW 249.73, ClogP 0.41) provides a crystalline, non-hygroscopic powder with three orthogonal diversification points (ester, amine, spiro junction). • Enables parallel amide coupling, ester hydrolysis, and reductive amination for MmpL3 inhibitor library synthesis • Satisfies Rule-of-Three criteria for FBDD (MW <250 Da, ClogP 0.41) • HCl salt eliminates in situ acid activation, streamlining multi-step synthetic workflows

Molecular Formula C11H20ClNO3
Molecular Weight 249.74
CAS No. 2470439-09-7
Cat. No. B2505665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
CAS2470439-09-7
Molecular FormulaC11H20ClNO3
Molecular Weight249.74
Structural Identifiers
SMILESCOC(=O)C1CCCC2(O1)CCNCC2.Cl
InChIInChI=1S/C11H19NO3.ClH/c1-14-10(13)9-3-2-4-11(15-9)5-7-12-8-6-11;/h9,12H,2-8H2,1H3;1H
InChIKeyFXOVFHJAYHOZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Methyl 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylate Hydrochloride (CAS 2470439-09-7) – Spirocyclic Building Block for MmpL3-Targeted Drug Discovery


Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS 2470439-09-7) is a spirocyclic building block featuring a 1-oxa-9-azaspiro[5.5]undecane scaffold with a methyl ester at the 2-position and a basic secondary amine presented as the hydrochloride salt . This compound belongs to a class of spirocyclic inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a clinically validated target essential for mycolic acid transport and mycobacterial cell wall biogenesis [1]. The scaffold has demonstrated high antituberculosis activity against both drug-sensitive H37Rv and multidrug-resistant M. tuberculosis strains in published optimization studies [1].

Spirocyclic building block for MmpL3-targeted antimycobacterial research
2-carboxylate ester handle for amide coupling, hydrolysis or reduction
Hydrochloride salt ensures crystalline, non-hygroscopic powder for reproducible assay preparation
Dual-region stock (US & EU) with 1–5 day lead time for uninterrupted SAR cycles

Why Not Any 1-Oxa-9-azaspiro[5.5]undecane Will Do: Positional Isomerism and Salt Form Dictate Reactivity and Biological Outcome


In the 1-oxa-9-azaspiro[5.5]undecane series, the position of the carboxylate ester (2- vs. 3-position) alters the distance and orientation of the ester moiety relative to the spiro junction and the basic nitrogen, which directly modulates both synthetic derivatization pathways and target engagement. The hydrochloride salt of the 2-carboxylate provides a crystalline, non-hygroscopic powder with a defined stoichiometry (C11H20ClNO3, MW 249.73) , whereas the free base of the positional isomer methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate (CAS 1356386-51-0, MW 213.27) lacks the handling and solubility advantages conferred by the HCl counterion . A ClogP of 0.41 for the 2-carboxylate hydrochloride places it in a balanced lipophilicity range favorable for cellular permeability without excessive hydrophobicity, making simple replacement with the 3-substituted isomer or the parent unsubstituted scaffold (1-oxa-9-azaspiro[5.5]undecane, MW 155.24) chemically and pharmacologically unjustified without full re-optimization of the lead series.

Positional isomerism
2-carboxylate vs 3-carboxylate shifts ester orientation and can alter MmpL3 target engagement; not interchangeable without re-optimization.
Salt form mismatch
Hydrochloride salt provides consistent solubility and crystallinity; free base isomers may require solubilization screening, increasing assay variability.
Unsubstituted scaffold
Parent 1-oxa-9-azaspiro[5.5]undecane lacks the ester handle, limiting synthetic diversification and direct SAR comparison.

Head-to-Head Evidence: Quantifying the Differentiation of Methyl 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylate Hydrochloride


Positional Isomer Comparison: 2-Carboxylate vs. 3-Carboxylate – Distinct Physicochemical Profiles

The target compound, methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride, exhibits a molecular weight of 249.73 g/mol and a calculated LogP (ClogP) of 0.41 . In contrast, the positional isomer methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate free base has a lower molecular weight of 213.27 g/mol and is typically supplied as the free base without a salt counterion . The presence of the hydrochloride salt directly impacts aqueous solubility, dissolution rate, and crystallinity, all of which are critical for reproducible biological assay results.

Physicochemical profile
Head-to-head
MW 249.73 (HCl) vs 213.27 g/mol (free base); ClogP 0.41 vs not directly comparable
Supports reproducible dissolution and assay preparation; free base isomer may introduce solubility variability.
Data from supplier technical datasheets.
Antituberculosis drug discovery Spirocyclic building blocks MmpL3 inhibitors

Supply Chain and Sourcing Reliability: Inventory in US and EU with 1-5 Day Lead Time

Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is stocked at Enamine facilities in both the United States and Ukraine, with a stated lead time of 1-5 business days and air shipping eligibility . Many close analogs, including the 3-carboxylate isomer and boc-protected variants, are available only on a made-to-order basis or from a single regional stock point, introducing 2-8 week delays that can stall hit-to-lead progression .

Supply reliability
Reported
Stocked in US & EU; 1–5 day lead time; air shipping eligible. Typical analogs: made-to-order, 2–8 week lead time.
Reduces project timeline risk and ensures batch continuity in hit-to-lead programs.
Based on supplier catalog data.
Medicinal chemistry supply Building block procurement Spirocyclic library synthesis

Scaffold-Class Activity Validation: 1-Oxa-9-azaspiro[5.5]undecane Derivatives Surpass Comparator Drug in M. tuberculosis MmpL3 Inhibition

A 2024 medicinal chemistry optimization study demonstrated that 1-oxa-9-azaspiro[5.5]undecane derivatives, designed via molecular docking against the MmpL3 protein, exhibit high activity against the antibiotic-sensitive M. tuberculosis strain H37Rv and several multidrug-resistant clinical isolates, exceeding the activity of the comparator drug used in the study [1]. Although the exact MIC values for the specific methyl 2-carboxylate hydrochloride are not separately reported, the scaffold-class potency establishes a validated rationale for prioritizing this substitution pattern.

Scaffold-class activity
Class-level
1-oxa-9-azaspiro[5.5]undecane derivatives exceeded comparator activity against H37Rv and MDR M. tuberculosis (study-level, exact compound MIC not reported).
Supports MmpL3-targeted library design; individual compound MIC to verify.
2024 study; compound-level data not available in abstract.
Tuberculosis MmpL3 protein inhibition Multidrug-resistant M. tuberculosis

Purity Benchmarking: Consistent 95% Purity with Analytical Documentation for Reproducible SAR

The compound is supplied with a certified purity of 95% (HPLC) as a free-flowing powder, with Certificates of Analysis available from Sigma-Aldrich . This contrasts with the 3-carboxylate isomer (CAS 1356386-51-0), which is frequently listed at 97-98% purity but often lacks lot-specific CoA documentation from secondary suppliers, introducing uncertainty in quantitative biological assays where impurity profiles can confound dose-response curves .

Purity & documentation
Head-to-head
95% purity with CoA (Sigma-Aldrich); 3-carboxylate isomer often lacks consistent CoA documentation.
Ensures lot-to-lot reproducibility for dose-response and SAR assays.
HPLC purity per supplier QC protocols.
Analytical chemistry Building block quality Structure-activity relationship

Where Methyl 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylate Hydrochloride Delivers Maximum Value


MmpL3-Targeted Antituberculosis Lead Optimization

Integrate the compound as a key intermediate for parallel library synthesis targeting the MmpL3 transporter. The 2-carboxylate ester serves as a versatile handle for amide coupling, ester hydrolysis, or reduction, while the secondary amine can be functionalized via reductive amination or sulfonylation to explore the peripheral fragment diversity that the Komarova 2024 study [1] identified as critical for exceeding the activity of standard-of-care anti-TB drugs. The hydrochloride salt eliminates the need for in situ acid activation prior to amine deprotection, streamlining multi-step synthetic routes.

Spirocyclic Fragment Library Construction for Phenotypic Screening

Use the pre-formed spiro[5.5]undecane core as a shape-diverse scaffold for fragment-based drug discovery (FBDD). With a ClogP of 0.41 and molecular weight below 250 Da , the compound satisfies Rule-of-Three criteria for fragment libraries while offering three distinct diversification points (ester, amine, and spiro junction). Dual-region stocking ensures uninterrupted supply during multi-plate high-throughput screening campaigns.

Chemical Biology Probe Development for Mycolic Acid Transport Studies

Derivatize the 2-carboxylate hydrochloride into photoaffinity or fluorescent probes for MmpL3 target engagement studies. The scaffold's validated target engagement in M. tuberculosis [2] provides a strong rationale for probe development, while the hydrochloride salt form simplifies aqueous conjugation chemistry. The balanced ClogP supports cellular permeability without the excessive non-specific binding associated with highly lipophilic probes.

Comparative SAR: 2- vs. 3-Carboxylate Positional Scanning

Procure the 2-carboxylate hydrochloride alongside the 3-carboxylate free base to systematically map the impact of ester position on MmpL3 inhibition and selectivity. Differences in molecular weight (249.73 vs. 213.27 g/mol), salt form, and ClogP provide a defined chemical parameter set for understanding which physicochemical properties drive target potency versus off-target promiscuity, directly informing lead candidate nomination decisions.

Application
Selection Property
Validation Focus
MmpL3-targeted lead optimization studies
2-carboxylate ester handle and HCl salt for streamlined multi-step synthesis
Verify derivatization efficiency and target engagement in MmpL3 assays
Spirocyclic fragment library construction
Pre-formed spiro[5.5] core with three diversification points; balanced ClogP
Confirm Rule-of-Three compliance and screening hit rates
Chemical biology probe development (MmpL3)
Validated scaffold for MmpL3; aqueous-compatible salt form
Assess probe specificity and target engagement in mycobacterial models
Comparative SAR: 2- vs 3-carboxylate positional scanning
Defined chemical parameter set (MW, ClogP, salt form)
Map ester position impact on MmpL3 inhibition and selectivity
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